molecular formula C17H10ClF3N2O2 B7564075 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

Numéro de catalogue B7564075
Poids moléculaire: 366.7 g/mol
Clé InChI: ZCIZBWSTYPEINI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a modulator of the TRPC6 ion channel, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling.

Mécanisme D'action

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel by binding to a specific site on the channel protein. This binding leads to the inhibition of calcium influx into cells, which can affect various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling. The exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide binds to the TRPC6 ion channel and inhibits calcium influx is still under investigation.
Biochemical and physiological effects:
3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of the TRPC6 ion channel by 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide leads to the inhibition of smooth muscle contraction, which can reduce blood pressure and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke, indicating its potential as a neuroprotective agent.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to be stable under various conditions, making it suitable for long-term storage and transportation. However, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has low bioavailability, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the research and development of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of the final product. Another direction is the investigation of the exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel and inhibits calcium influx. Additionally, further studies are needed to evaluate the potential therapeutic applications of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. Furthermore, the development of more potent and selective modulators of the TRPC6 ion channel could lead to the discovery of novel therapeutics for various diseases.

Méthodes De Synthèse

The synthesis of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide involves the condensation of 3-chlorobenzaldehyde and 4-(trifluoromethyl)aniline to form the intermediate 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-aminocarboxamide. This intermediate is then cyclized with hydroxylamine-O-sulfonic acid to form the final product, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Applications De Recherche Scientifique

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to modulate the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. This modulation can lead to the inhibition of smooth muscle contraction, which can be beneficial in the treatment of hypertension and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic.

Propriétés

IUPAC Name

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-3-1-2-10(8-12)14-9-15(25-23-14)16(24)22-13-6-4-11(5-7-13)17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIZBWSTYPEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.